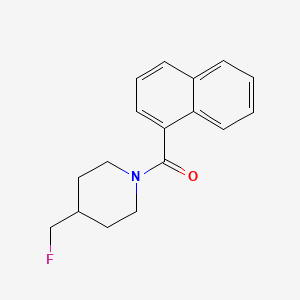![molecular formula C19H18FN5O B12248654 6-fluoro-3-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)-1,2-benzoxazole](/img/structure/B12248654.png)
6-fluoro-3-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)-1,2-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-fluoro-3-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)-1,2-benzoxazole is a complex organic compound that belongs to the class of benzoxazoles This compound is characterized by the presence of a fluorine atom, a pyrrolo[2,3-d]pyrimidine moiety, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-3-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)-1,2-benzoxazole typically involves multiple steps. One common approach starts with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the piperidine ring and the benzoxazole moiety. The fluorine atom is usually introduced via a halogenation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques and automated synthesis platforms. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-3-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)-1,2-benzoxazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
6-fluoro-3-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)-1,2-benzoxazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in cancer research.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-fluoro-3-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)-1,2-benzoxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrrolo[2,3-d]pyrimidine derivatives
Uniqueness
6-fluoro-3-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)-1,2-benzoxazole is unique due to its specific combination of functional groups and structural features. The presence of the fluorine atom and the benzoxazole moiety distinguishes it from other similar compounds, potentially leading to unique biological activities and applications.
Properties
Molecular Formula |
C19H18FN5O |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
6-fluoro-3-[1-(7-methylpyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]-1,2-benzoxazole |
InChI |
InChI=1S/C19H18FN5O/c1-24-7-6-15-18(24)21-11-22-19(15)25-8-4-12(5-9-25)17-14-3-2-13(20)10-16(14)26-23-17/h2-3,6-7,10-12H,4-5,8-9H2,1H3 |
InChI Key |
MOEDTPVSLRPBMD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1N=CN=C2N3CCC(CC3)C4=NOC5=C4C=CC(=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-[(5-methylthiophen-2-yl)sulfonyl]piperidine](/img/structure/B12248578.png)
![6-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine](/img/structure/B12248582.png)
![2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-5-methoxy-1,3-benzothiazole](/img/structure/B12248583.png)
![6-(2,4-Dimethyl-1,3-thiazol-5-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B12248586.png)
![6-[3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)pyrrolidin-1-yl]-9H-purine](/img/structure/B12248592.png)
![2-(4-{2-tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B12248594.png)
![1-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-2-(4-fluorophenoxy)ethan-1-one](/img/structure/B12248600.png)
![4-[1-(5-Bromo-3-chloropyridin-2-yl)piperidine-3-carbonyl]morpholine](/img/structure/B12248607.png)
![7-Fluoro-4-{4-[2-methyl-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinazoline](/img/structure/B12248615.png)
![6-Chloro-2-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B12248619.png)
![2-(4-{[(5-Ethyl-6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole](/img/structure/B12248626.png)
![5-(5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1-methyl-1H-imidazole](/img/structure/B12248627.png)

